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Compound of Interest

Compound Name: Nvp-lcq195

Cat. No.: B1677049 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of NVP-LCQ195 (also known as AT9311).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NVP-LCQ195?

A1: NVP-LCQ195 is a small molecule heterocyclic compound that functions as a multi-targeted

inhibitor of cyclin-dependent kinases (CDKs). Its primary targets are CDK1, CDK2, CDK3,

CDK5, and CDK9.[1] By inhibiting these key regulators of the cell cycle, NVP-LCQ195 can

induce cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells,

particularly in multiple myeloma (MM).[1]

Q2: What are the known on-target and off-target kinase activities of NVP-LCQ195?

A2: NVP-LCQ195 potently inhibits several CDKs as its primary mechanism of action. It also

shows inhibitory activity against other kinases to a lesser extent. The known IC50 values are

summarized in the table below. The compound has been noted to cause partial inhibition of

CLK3 and CHEK2, though specific IC50 values are not readily available in published literature.

[1]

Q3: What downstream signaling pathways are affected by NVP-LCQ195?

A3: In multiple myeloma cells, NVP-LCQ195 has been shown to decrease the activity of

several transcriptional signatures associated with oncogenesis and drug resistance. This
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includes pathways driven by key transcription factors such as myc, HIF-1α, and IRF4.[1]

Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at concentrations inconsistent with CDK

inhibition.

Possible Cause: This may be due to the inhibition of off-target kinases by NVP-LCQ195,

which can lead to engagement of other signaling pathways.

Troubleshooting Steps:

Review Kinase Selectivity Profile: Refer to the quantitative data on NVP-LCQ195's activity

against a panel of kinases (see table below). Identify potential off-target kinases that are

inhibited at the concentrations used in your experiment.

Pathway Analysis: Investigate the known downstream signaling pathways of the identified

off-target kinases to determine if they could explain the observed phenotype.

Dose-Response Experiment: Perform a detailed dose-response experiment to establish a

clear correlation between the concentration of NVP-LCQ195 and the phenotypic change.

This can help to distinguish between on-target and off-target effects.

Use a More Selective Inhibitor: If available, use a more selective inhibitor for the primary

CDK targets to confirm that the initial phenotype was indeed due to off-target effects of

NVP-LCQ195.

Issue 2: Discrepancy between in vitro kinase assay results and cellular activity.

Possible Cause: Differences in the biochemical and cellular environments can lead to varied

inhibitor potency. Factors such as ATP concentration, cellular uptake, and efflux pumps can

influence the effective concentration of the inhibitor within the cell.

Troubleshooting Steps:

Consider ATP Competition: Biochemical kinase assays are often performed at a fixed ATP

concentration, which may not reflect physiological ATP levels within the cell. Cellular

assays inherently account for this competition.
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Assess Cell Permeability: If not already confirmed, determine the cell permeability of NVP-
LCQ195 in your specific cell line.

Target Engagement Assay: Employ a target engagement assay, such as the Cellular

Thermal Shift Assay (CETSA) or NanoBRET, to confirm that NVP-LCQ195 is binding to its

intended CDK targets within the intact cell at the concentrations being used.

Quantitative Data Summary
The following table summarizes the known inhibitory activities of NVP-LCQ195 against a panel

of kinases.

Target Kinase IC50 (µM) Primary/Off-Target

CDK5/p25 0.001 Primary

CDK5/p35 0.001 Primary

CDK1/cyclin B 0.002 Primary

CDK2/cyclin A 0.002 Primary

CDK2/cyclin H 0.005 Primary

CDK9/cyclin T1 0.015 Primary

CDK3/cyclin E 0.042 Primary

CDK6/cyclin D3 0.187 Off-Target

CDK7/cyclin H 3.564 Off-Target

CLK3 Partially Inhibited Off-Target

CHEK2 Partially Inhibited Off-Target

Data sourced from:[2]

Experimental Protocols
1. In Vitro Kinase Profiling (KinaseProfiler™ Assay)
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This protocol outlines a typical biochemical assay to determine the IC50 values of NVP-
LCQ195 against a panel of kinases.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

NVP-LCQ195 (serially diluted)

Radioactive ATP ([γ-³³P]ATP)

Kinase reaction buffer

Filter plates

Scintillation counter

Methodology:

Kinase reactions are set up in a multi-well plate format.

Each well contains the respective kinase, its specific substrate, and a specific

concentration of NVP-LCQ195.

The kinase reaction is initiated by the addition of [γ-³³P]ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the peptide substrates are captured on a filter plate.

Unincorporated [γ-³³P]ATP is washed away.

The amount of radioactivity incorporated into the peptide substrate is measured using a

scintillation counter.

The percentage of kinase activity remaining at each inhibitor concentration is calculated

relative to a DMSO control.
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IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

2. Cellular Target Engagement (NanoBRET™ Assay)

This protocol describes a method to quantify the binding of NVP-LCQ195 to its target kinases

in living cells.

Materials:

HEK293 cells (or other suitable cell line)

Expression vectors for NanoLuc®-CDK fusion proteins

NanoBRET™ fluorescent tracer

NVP-LCQ195 (serially diluted)

Opti-MEM® I Reduced Serum Medium

Multi-well plates suitable for luminescence measurements

Luminometer with BRET filters

Methodology:

Cells are transiently transfected with the NanoLuc®-CDK fusion vector and seeded into

multi-well plates.

After an incubation period to allow for protein expression, the cells are treated with the

NanoBRET™ fluorescent tracer.

NVP-LCQ195 is then added to the wells at various concentrations.

The plate is incubated to allow the inhibitor to compete with the tracer for binding to the

NanoLuc®-CDK fusion protein.

The NanoBRET™ substrate is added to all wells.
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The plate is immediately read on a luminometer capable of detecting both the donor

(NanoLuc®) and acceptor (tracer) signals.

The BRET ratio is calculated, and the data is analyzed to determine the IC50 for target

engagement.
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Caption: Primary CDK targets of NVP-LCQ195 and their respective IC50 values.
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Caption: Workflow for in vitro biochemical kinase profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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